3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid
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Overview
Description
3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid is an organic compound with the molecular formula C₁₈H₁₃NO₄S This compound features a thiophene ring substituted with a carboxylic acid group and a phenoxy group, which is further substituted with a benzoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Benzoylamino Intermediate: : The synthesis begins with the preparation of 2-(benzoylamino)phenol. This can be achieved by reacting 2-aminophenol with benzoyl chloride in the presence of a base such as pyridine or triethylamine.
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Coupling with Thiophene Derivative: : The next step involves the coupling of the benzoylamino intermediate with a thiophene derivative. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the thiophene derivative is typically a boronic acid or ester.
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Carboxylation: : Finally, the thiophene ring is carboxylated to introduce the carboxylic acid group. This can be achieved through a variety of methods, including direct carboxylation using carbon dioxide under high pressure or via a Grignard reaction followed by oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoylamino group can be reduced to an amine.
Substitution: The phenoxy and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The unique electronic properties of the thiophene ring make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used as a probe to study enzyme interactions and inhibition, particularly those involving carboxylic acid and amide functionalities.
Mechanism of Action
The mechanism of action of 3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The benzoylamino group can form hydrogen bonds with biological targets, while the thiophene ring can participate in π-π interactions. The carboxylic acid group can also interact with active sites of enzymes, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
3-[2-(Aminophenoxy)]-2-thiophenecarboxylic acid: Lacks the benzoyl group, which may affect its binding affinity and specificity.
3-[2-(Benzoylamino)phenoxy]-2-furanecarboxylic acid: Contains a furan ring instead of a thiophene ring, which can alter its electronic properties and reactivity.
3-[2-(Benzoylamino)phenoxy]-2-pyridinecarboxylic acid: Contains a pyridine ring, which introduces basicity and potential for different types of interactions.
Uniqueness
3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid is unique due to the combination of its benzoylamino group, phenoxy linkage, and thiophene ring. This combination provides a distinct set of electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2-benzamidophenoxy)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4S/c20-17(12-6-2-1-3-7-12)19-13-8-4-5-9-14(13)23-15-10-11-24-16(15)18(21)22/h1-11H,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPISZCCUOBIDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=C(SC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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